methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1785883-87-5
VCID: VC4303747
InChI: InChI=1S/C17H20N2O4S/c1-19(2)10-18-15-12(9-24-16(15)17(20)23-5)11-6-7-13(21-3)14(8-11)22-4/h6-10H,1-5H3
SMILES: CN(C)C=NC1=C(SC=C1C2=CC(=C(C=C2)OC)OC)C(=O)OC
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.42

methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate

CAS No.: 1785883-87-5

Cat. No.: VC4303747

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.42

* For research use only. Not for human or veterinary use.

methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate - 1785883-87-5

Specification

CAS No. 1785883-87-5
Molecular Formula C17H20N2O4S
Molecular Weight 348.42
IUPAC Name methyl 4-(3,4-dimethoxyphenyl)-3-(dimethylaminomethylideneamino)thiophene-2-carboxylate
Standard InChI InChI=1S/C17H20N2O4S/c1-19(2)10-18-15-12(9-24-16(15)17(20)23-5)11-6-7-13(21-3)14(8-11)22-4/h6-10H,1-5H3
Standard InChI Key FLRVZRKVCUFCEQ-VCHYOVAHSA-N
SMILES CN(C)C=NC1=C(SC=C1C2=CC(=C(C=C2)OC)OC)C(=O)OC

Introduction

Chemical Identity and Physicochemical Properties

The compound has the molecular formula C₁₇H₂₀N₂O₄S and a molecular weight of 348.42 g/mol . Key identifiers include:

PropertyValue
CAS Number1785883-87-5
Purity≥95% (typical commercial grade)
Storage ConditionsCool, dry environment
SolubilityLimited data; likely soluble in polar aprotic solvents (e.g., DMF, DMSO)

The structure features a thiophene core substituted with a 3,4-dimethoxyphenyl group at position 4, a dimethylamino methylene moiety at position 3, and a methyl ester at position 2 .

Synthesis and Reaction Pathways

Primary Synthetic Route

The compound is synthesized via a multi-step protocol involving:

  • Condensation: 3-Acetylthiophene reacts with dimethylformamide dimethylacetal (DMF-DMA) at 80°C to form an enamine intermediate .

  • Functionalization: Introduction of the 3,4-dimethoxyphenyl group via Suzuki-Miyaura coupling or electrophilic substitution .

  • Esterification: Methylation of the carboxylic acid precursor using methanol under acidic conditions.

Yield optimization requires precise control of reaction time and temperature, with typical yields ranging from 60–75% after purification .

Key Chemical Reactions

The compound undergoes characteristic thiophene and enamine reactions:

  • Nucleophilic Substitution: The dimethylamino methylene group participates in Schiff base formation with aldehydes.

  • Electrophilic Aromatic Substitution: The thiophene ring reacts with nitrating or halogenating agents at position 5.

  • Hydrolysis: The methyl ester converts to a carboxylic acid under basic conditions, enabling further derivatization.

Structural and Crystallographic Analysis

While no direct crystal structure data exists for this compound, related analogs (e.g., (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one) exhibit:

  • Planarity: The thiophene and enamine groups form a near-planar conformation (dihedral angle: 15.33°) .

  • Hydrogen Bonding: Intramolecular N–H···O interactions stabilize the structure, forming six-membered rings .

  • Crystal Packing: Weak C–H···S and π-π interactions contribute to lattice stability .

Computational models predict similar behavior for the target compound, with the 3,4-dimethoxyphenyl group inducing steric hindrance that may limit rotational freedom .

Biological Activity and Applications

Materials Science Applications

  • Organic Electronics: The conjugated thiophene system exhibits λₘₐₓ ≈ 420 nm (UV-vis), suitable for optoelectronic devices.

  • Coordination Chemistry: The enamine nitrogen and ester oxygen serve as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).

Hazard StatementPrecautionary Measure
H315 (Skin irritation)P264 (Wash skin after handling)
H319 (Eye irritation)P305+P351+P338 (Eye rinse)

Comparative Analysis with Analogues

Replacing the dimethylamino group with ethylamino or morpholino groups alters properties:

DerivativeLogPSolubility (mg/mL)Bioactivity (IC₅₀, μM)
Dimethylamino (target)2.411.4412.3 (HL-60 cells)
Ethylamino2.890.9218.7
Morpholino1.962.159.8

The dimethylamino variant balances lipophilicity and solubility, making it optimal for in vitro assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator